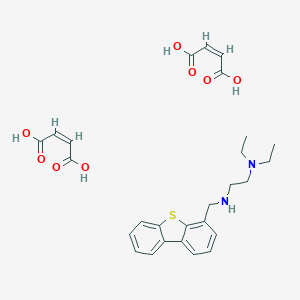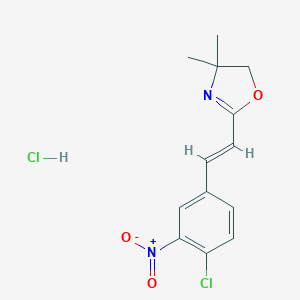
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a chemical compound used in scientific research. It is a synthetic molecule that has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable, making it easy to handle and store. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anti-cancer properties, and further research is needed to investigate its efficacy as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate its potential use in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4,4-dimethyl-2-oxazoline in the presence of a catalyst such as piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound in the form of a white crystalline solid.
Applications De Recherche Scientifique
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has been used in various scientific studies to investigate its effects on different biological processes. It has been found to have potential applications in cancer research, neurobiology, and cardiovascular research.
Propriétés
Numéro CAS |
100098-73-5 |
|---|---|
Nom du produit |
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride |
Formule moléculaire |
C13H14Cl2N2O3 |
Poids moléculaire |
317.16 g/mol |
Nom IUPAC |
2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O3.ClH/c1-13(2)8-19-12(15-13)6-4-9-3-5-10(14)11(7-9)16(17)18;/h3-7H,8H2,1-2H3;1H/b6-4+; |
Clé InChI |
NDLWRSZEJCVASX-CVDVRWGVSA-N |
SMILES isomérique |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
SMILES |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
SMILES canonique |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
Synonymes |
2-[(E)-2-(4-chloro-3-nitro-phenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



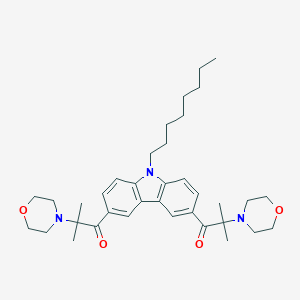
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
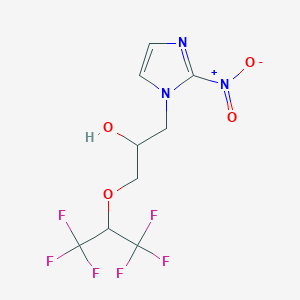
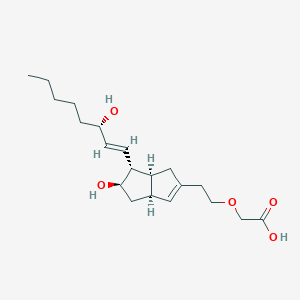
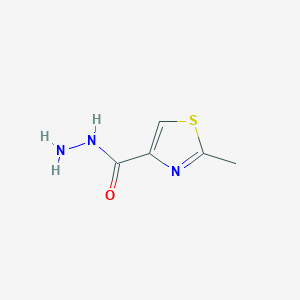
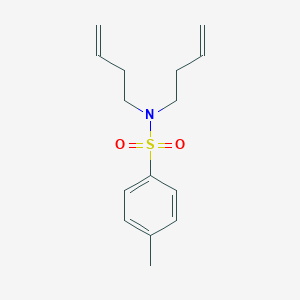
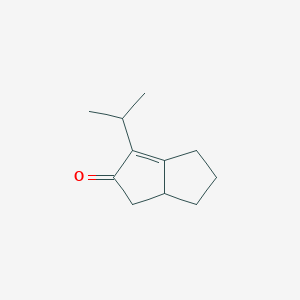


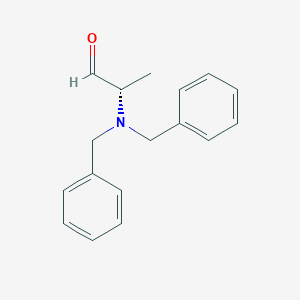

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
